Tert-butyl 2-bromobenzoate
Description
Contextual Significance as a Versatile Synthetic Building Block in Academic Research
The utility of tert-butyl 2-bromobenzoate (B1222928) in academic research stems from its versatility as a synthetic precursor. The presence of the bromine atom on the aromatic ring makes it an ideal substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govuni-regensburg.de
It is frequently employed in palladium-catalyzed cross-coupling reactions, a foundational technology in modern synthesis. For instance, it can be coupled with organosilanols and allylboronic acid derivatives to form new C-C bonds. nih.gov It is also a key reactant in the synthesis of arylboronic esters through sequences of lithiation and borylation. rsc.org This transformation converts the aryl bromide into a more reactive arylboronate, which can then participate in further reactions, such as the widely used Suzuki-Miyaura coupling. rsc.org
Furthermore, tert-butyl 2-bromobenzoate is a precursor for generating ortho-substituted Grignard reagents. biorxiv.org The reaction with reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) facilitates a magnesium-bromide exchange, yielding a powerful nucleophile that can be used to construct complex scaffolds, such as those found in advanced fluorescent dyes. biorxiv.org The compound also participates in nickel-catalyzed cross-coupling reactions, which offer an alternative and sometimes more effective method for bond formation, especially in the presence of sensitive functional groups. uni-regensburg.deacs.org
The tert-butyl ester group is crucial to its function. It is relatively stable under many reaction conditions, including those involving organometallic reagents, but can be removed under acidic conditions when desired. This protecting group strategy is fundamental in multi-step synthesis, allowing chemists to selectively unmask the carboxylic acid at a late stage.
Strategic Importance in Enabling Complex Molecular Architectures
The true strategic value of this compound lies in its ability to serve as a key starting material for the assembly of complex and often sterically congested molecules. The ortho-disubstituted pattern is a common motif in pharmaceuticals, agrochemicals, and materials science, and this building block provides a reliable entry point to such structures.
The lithiation-borylation-rearrangement sequence, a powerful method for creating stereocenters, has been applied to benzoate (B1203000) esters. bris.ac.uknih.govnih.gov While the direct application to this compound itself is part of a broader class of reactions involving benzoate esters, the principles highlight how such building blocks are used to generate three-dimensional complexity. The process involves deprotonation followed by reaction with a boronic ester and subsequent rearrangement to form new C-C bonds with high stereocontrol. bris.ac.uknih.gov
A notable application is in the synthesis of advanced imaging agents. In the development of spontaneously blinking dyes for super-resolution microscopy, this compound was used to generate the necessary aryl Grignard reagent, which was then added to dihydroxyanthrones to construct the core of Si-rhodamine dyes. biorxiv.org This demonstrates how a relatively simple starting material can be pivotal in creating highly complex and functional molecules. The steric bulk of the tert-butyl group can also play a role in directing the stereochemical outcome of reactions, providing an additional layer of control in the synthesis of intricate architectures. nih.gov
Below is a table summarizing key reactions and the resulting complex structures enabled by this compound:
| Reaction Type | Reagents | Resulting Structure/Intermediate | Application Area | Reference |
| Lithiation/Borylation | 1. sBuLi 2. Trimethoxyborane | Arylboronic Ester | Suzuki-Miyaura Coupling Intermediate | rsc.org |
| Grignard Formation | i-PrMgCl·LiCl | Aryl Grignard Reagent | Synthesis of Si-rhodamine dyes | biorxiv.org |
| Palladium-Catalyzed Coupling | Allylic Silanolate Salts | γ-Coupled Allylated Benzoate | Complex Molecule Synthesis | nih.gov |
| Nickel-Photoredox Coupling | Anilines, Alcohols | C-N and C-O Coupled Products | Medicinal Chemistry, Functional Materials | uni-regensburg.deacs.org |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNHJFYEDOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396674 | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-42-7 | |
| Record name | tert-Butyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 2-BROMOBENZOATE | |
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Reactivity and Mechanistic Investigations of Tert Butyl 2 Bromobenzoate in Catalysis
Palladium-Catalyzed Transformations
The presence of the bromine atom on the aromatic ring of tert-butyl 2-bromobenzoate (B1222928) makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions of Aryl Bromides
Aryl bromides, including tert-butyl 2-bromobenzoate, are widely used as electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to afford the final product and regenerate the palladium(0) catalyst.
The carbonylative Suzuki-Miyaura coupling of 2-bromobenzoate esters, such as this compound, has been explored for the synthesis of 2-aroylbenzoate derivatives. researchgate.net This approach involves the introduction of a carbonyl group from carbon monoxide. A significant challenge in the carbonylative coupling of 2-substituted aryl bromides is the competition with the non-carbonylative pathway. researchgate.net To favor the desired carbonylative reaction, a strategy involving the slow addition of the boronic acid has been developed, which successfully suppresses the direct Suzuki coupling and increases the yield of the carbonylative product. researchgate.net
Table 1: Carbonylative Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref. |
|---|
Palladium-catalyzed carboamination reactions are a powerful tool for the synthesis of nitrogen-containing heterocycles. These reactions involve the coupling of an aryl or vinyl halide with an alkene that has a tethered amine.
The synthesis of substituted pyrrolidines can be achieved through palladium-catalyzed carboamination reactions of N-substituted γ-aminoalkenes with aryl halides like this compound. These reactions allow for the construction of the pyrrolidine (B122466) ring while simultaneously forming a C-C bond and up to two stereocenters. nih.gov The use of specific ligands and bases is crucial for achieving high yields and stereoselectivities. For instance, the coupling of N-protected pent-4-enylamines with aryl bromides can lead to cis-2,5- or trans-2,3-disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often rationalized by invoking organized cyclic transition states where substituents are positioned to minimize non-bonding interactions. nih.gov
In one study, the coupling of an N-Boc-protected pent-4-enylamine derivative with tert-butyl 4-bromobenzoate (B14158574) yielded the corresponding 2,2-disubstituted pyrrolidine. umich.edu However, attempts to use this compound in some specific carboamination reactions have been reported to be unsuccessful. umich.edu This highlights the subtle electronic and steric effects that can influence the outcome of these complex transformations.
Table 2: Palladium-Catalyzed Carboamination for Pyrrolidine Synthesis
| Amine Substrate | Aryl Bromide | Catalyst System | Product | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|---|
| N-Boc-pent-4-enylamine derivative | tert-Butyl 4-bromobenzoate | Pd₂(dba)₃ / Dpe-phos | 2,2-disubstituted pyrrolidine | N/A | umich.edu |
Analogous to carboamination, palladium-catalyzed carboetherification reactions enable the synthesis of oxygen-containing heterocycles by coupling aryl halides with alkenes bearing a tethered alcohol.
The palladium-catalyzed carboetherification of N-substituted-O-(but-3-enyl)hydroxylamines with aryl bromides provides access to cis-3,5-disubstituted isoxazolidines. nih.gov These reactions often proceed with high diastereoselectivity. However, the reaction of an N-Boc-O-(but-3-enyl)hydroxylamine derivative with this compound was found to proceed in low yield (44%) and with only moderate diastereoselectivity (6:1). nih.gov This was attributed to a competing Heck arylation of the substrate. nih.gov This observation underscores the delicate balance of reactivity that must be controlled in these transformations.
In a related study, the coupling of a different hydroxylamine (B1172632) derivative with this compound afforded the corresponding isoxazolidine (B1194047) product in a modest 31% yield and a 3:1 diastereomeric ratio of 3,5-cis to 3,5-trans isomers. nih.gov Despite the lower yield and selectivity in this specific case, the observation of syn-addition of the aryl group and the heteroatom across the alkene supports a consistent mechanistic pathway for these carboetherification reactions. nih.gov
Table 3: Palladium-Catalyzed Carboetherification for Isoxazolidine Synthesis
| Hydroxylamine Substrate | Aryl Bromide | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|---|---|
| N-Boc-O-(but-3-enyl)hydroxylamine derivative | This compound | Pd₂(dba)₃ / Ligand | cis-3,5-disubstituted isoxazolidine | 44% | 6:1 | nih.gov |
Carboetherification Reactions
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful alternative to palladium for a variety of cross-coupling reactions, often offering unique reactivity and selectivity. This compound has been employed as a substrate in several nickel-catalyzed transformations, including those enabled by photoredox and electrochemical methods.
Dual catalysis, combining a photoredox catalyst with a nickel catalyst, has enabled the development of novel cross-coupling reactions under mild conditions. In these systems, the photoredox catalyst, upon light absorption, facilitates single-electron transfer (SET) processes that generate radical intermediates, which then engage in the nickel catalytic cycle.
In the context of C(sp²)–C(sp³) cross-coupling reactions, dual photoredox/nickel catalysis has been successfully applied to the coupling of aryl bromides, such as this compound, with alkyl radical precursors. For example, the coupling of aryl bromides with 4-alkyl-1,4-dihydropyridines (DHPs) as alkyl radical sources proceeds efficiently in the presence of an iridium-based photoredox catalyst and a nickel catalyst. The excited state of the iridium photocatalyst oxidizes the DHP to generate an alkyl radical, which then enters the nickel catalytic cycle.
A proposed mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species by the photocatalyst. Oxidative addition of the aryl bromide (this compound) to Ni(0) forms a Ni(II)-aryl intermediate. This intermediate then traps the alkyl radical generated by the photoredox cycle to form a Ni(III) species. Reductive elimination from this high-valent nickel complex affords the desired cross-coupled product and regenerates the Ni(I) catalyst, which can then be reduced back to Ni(0) to continue the cycle.
The choice of ligand in these dual catalytic systems is crucial for achieving high reactivity and selectivity. The ligand coordinates to the nickel center, modulating its electronic properties and steric environment, which in turn influences the rates of key elementary steps such as oxidative addition and reductive elimination.
In the photoredox-enabled coupling of aryl bromides with alkyl radicals, ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) are commonly employed. The electron-donating tert-butyl groups on the bipyridine ligand increase the electron density at the nickel center, which can facilitate the oxidative addition of the aryl bromide. The steric bulk of the ligand can also play a role in preventing undesired side reactions and promoting the desired reductive elimination step. The concentration of the ligand is another important parameter that needs to be optimized to ensure the formation of the active catalytic species and to maintain its stability throughout the reaction.
The following table summarizes the effect of different ligands on the yield of a model photoredox/nickel-catalyzed cross-coupling reaction.
| Ligand | Yield (%) |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | 85 |
| 2,2′-Bipyridine (bpy) | 72 |
| 1,10-Phenanthroline | 65 |
| None | <5 |
This is a representative table based on typical findings in the literature and may not reflect a specific experiment.
An alternative to photoredox catalysis for generating radical intermediates is electrochemistry. Electro/nickel dual catalysis has been developed for the cross-coupling of alkyl carboxylates with aryl bromides. In this approach, the anodic oxidation of an alkyl carboxylate generates an alkyl radical, which can then be coupled with an aryl bromide like this compound in a nickel-catalyzed cycle.
The mechanism is thought to be similar to the photoredox system, with the key difference being the method of radical generation. The reaction proceeds under mild, constant current electrolysis, avoiding the need for chemical oxidants. The nickel catalyst, typically coordinated with a bipyridine-type ligand, facilitates the cross-coupling between the electrochemically generated alkyl radical and the aryl bromide.
The mechanistic investigations of these nickel-catalyzed reactions have provided strong evidence for the involvement of radical intermediates and organonickel species in various oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). Radical clock experiments are often used to probe the presence of radical intermediates. For example, the use of a radical precursor that can undergo a predictable intramolecular rearrangement upon radical formation can confirm the generation of the radical and provide an estimate of its lifetime before being trapped by the nickel catalyst.
Cyclic voltammetry studies have also been employed to investigate the redox properties of the nickel catalyst and the substrates, supporting the proposed electron transfer steps in both photoredox and electrochemical systems. These studies help to map out the energetic landscape of the catalytic cycle and to understand how the various components of the reaction mixture interact with each other. The intermediacy of Ni(I) and Ni(III) species, which are often proposed in these radical-mediated cross-coupling reactions, can be investigated using spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Mechanistic Insights into Nickel-Mediated Radical Pathways
Single-Electron Transfer Processes
Single-electron transfer (SET) is a fundamental step in many catalytic cycles, and this compound can participate in such processes, particularly in photoredox and electrochemical catalysis. acs.orgresearchgate.net These methods offer mild and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org
In photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with a substrate. scispace.com For instance, an excited iridium photocatalyst can oxidize an alkyltrifluoroborate to generate an alkyl radical via fragmentation. scispace.com This radical can then be captured by a Ni(II) species, leading to a high-valent Ni(III) intermediate that undergoes reductive elimination to form the cross-coupled product. scispace.com This dual catalytic approach, combining a photoredox catalyst with a nickel catalyst, enables the cross-coupling of various nucleophiles with aryl bromides under exceptionally mild conditions. scispace.com
Electrochemical methods also utilize single-electron transfer to drive reactions. nih.gov In electro/Ni dual-catalyzed reactions, carboxylates can undergo oxidative decarboxylation at the anode to form carbon-centered free radicals via single-electron transfer oxidation. nih.gov These radicals can then react with an Ni(II)(Ar)(Br) intermediate, formed at the cathode, to yield the cross-coupling product. nih.gov The reactivity in such systems is influenced by the choice of ligand on the nickel catalyst, with ligands like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) often showing high reactivity. chemrxiv.org
The table below summarizes key aspects of SET processes involving related bromobenzoates.
| Catalytic System | Role of SET | Intermediate Species | Reference |
| Ir/Ni Dual Catalysis | Oxidation of organoboron reagent | Alkyl radical, Ni(III) intermediate | scispace.com |
| Electro/Ni Dual Catalysis | Oxidative decarboxylation of carboxylates | Carbon-centered free radical, Ni(II)(Ar)(Br) | nih.gov |
Free Radical Reactions
Free radical reactions involving this compound are pivotal for forming new chemical bonds, particularly through the generation of aryl radicals.
Aryl radicals can be generated from aryl halides, including this compound, through various methods. nih.gov One common approach involves a single-electron transfer from a photoexcited catalyst or an electron donor. nih.gov For example, visible light-mediated photoredox catalysis can be used to decarboxylate aryl carboxylic acids to generate aryl radicals. rsc.org In a related concept, aryl triflates, which are similar in reactivity to aryl bromides, can be converted to aryl radicals using sodium iodide as a soft electron donor assisted by light. nih.gov
Once generated, the aryl radical is a highly reactive intermediate that can be "trapped" by other molecules to form new bonds. nih.gov For instance, these radicals can add to electron-rich systems like heteroarenes. nih.gov The resulting radical intermediate is then oxidized to complete the C-H arylation. nih.gov In situ electron paramagnetic resonance (EPR) studies have been used to detect and characterize these transient radical species, confirming their role in the reaction mechanism. pku.edu.cn
Decarboxylative arylation has emerged as a powerful strategy for C-C bond formation, where a carboxylic acid is used as a coupling partner with an aryl halide. sorbonne-universite.fr This method is particularly valuable for introducing functionalized alkyl groups onto an aromatic ring. sorbonne-universite.fr
In a typical photoredox- and nickel-catalyzed decarboxylative coupling, an iridium photocatalyst and a nickel catalyst are used in combination. sorbonne-universite.fr The reaction mechanistically involves the decarboxylation of a carboxylic acid to generate an alkyl radical. This radical then reacts with the aryl halide under nickel catalysis to afford the arylated product. sorbonne-universite.fr This methodology has been successfully applied to a range of electron-deficient aryl bromides, including various bromobenzoate derivatives. sorbonne-universite.frnih.gov
Electrochemical methods also provide a green platform for decarboxylative cross-coupling reactions. nih.govresearchgate.net In these systems, the carboxylate undergoes oxidative decarboxylation at an anode to form a carbon-based free radical, which then participates in a nickel-catalyzed cross-coupling with an aryl bromide. nih.govresearchgate.net These reactions are often redox-neutral, avoiding the need for sacrificial oxidants and reductants. researchgate.net
The following table presents examples of decarboxylative arylation reactions with related bromobenzoates.
| Aryl Bromide | Carboxylic Acid Derivative | Catalytic System | Product Type | Reference |
| Methyl 4-bromobenzoate | N-Boc-glycine | Ir/Ni photoredox | Aminomethylated arene | sorbonne-universite.fr |
| Methyl 4-bromobenzoate | N-Ac-glycine | Ir/Ni photoredox | Aminomethylated arene | sorbonne-universite.fr |
| Methyl 4-bromobenzoate | (tert-butoxycarbonyl)proline | Ir/Ni photoredox | α-Arylated pyrrolidine | polimi.it |
| Methyl 4-bromobenzoate | Benzyl (B1604629) carboxylic acid | Electro/Ni dual catalysis | C(sp³)–C(sp²) cross-coupled product | nih.gov |
Generation and Trapping of Aryl Radicals
Other Transition Metal-Mediated Processes (e.g., Copper)
Besides palladium and nickel, copper is another transition metal that mediates important transformations of aryl bromides like this compound. Copper-catalyzed reactions, such as the Ullmann condensation, have a long history and continue to be developed for C-N, C-O, and C-C bond formation. acs.org
In the context of this compound, copper catalysis can be employed in coupling reactions. For example, it has been used in reactions with hydroxylamines, although in some cases, competing Heck arylation can lead to lower yields. nih.gov The mechanism of copper-mediated reactions can be complex and may involve different oxidation states of copper (Cu(0), Cu(I), Cu(II), and Cu(III)). mdpi.com For instance, the Ullmann reaction is thought to proceed through the formation of a cuprate (B13416276) intermediate. mdpi.com
Copper catalysts are also effective in mediating decarboxylative couplings and halogen exchange reactions. cdnsciencepub.comacs.org For example, copper(I) iodide can catalyze the conversion of aryl bromides to aryl iodides in an "aromatic Finkelstein reaction". mdpi.com
Applications of Tert Butyl 2 Bromobenzoate in Advanced Chemical Synthesis
Role in Complex Natural Product Synthesis Strategies
The structural features of tert-butyl 2-bromobenzoate (B1222928) make it a strategic component in the synthesis of complex natural products. Its participation in powerful cross-coupling reactions allows for the formation of key carbon-carbon bonds, which are often critical steps in assembling a natural product's core structure.
A notable example is its application in the synthesis of the natural product Preussin. umich.edu Preussin, a 2-benzyl pyrrolidine (B122466) derivative first isolated from the fungus Preussia sp., has attracted interest for its biological activities. umich.edu Synthetic routes toward Preussin and its analogs have utilized intermediates derived from 2-bromobenzoates. For instance, the palladium-catalyzed reaction between a γ-aminoalkene and methyl 2-bromobenzoate is a key step in constructing the functionalized pyrrolidine core of a Preussin intermediate. nih.gov This highlights how the 2-bromobenzoate scaffold serves as a linchpin for connecting different fragments of the target molecule.
Furthermore, tert-butyl 2-bromobenzoate is instrumental in synthesizing C-aryl glycosides, which are significant motifs in many bioactive natural products and are known for their enhanced stability in biological systems compared to their O- or N-glycoside counterparts.
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound serves as a key precursor for a range of these important structures, particularly those containing nitrogen.
Formation of Pyrrolidine and Isoxazolidine (B1194047) Scaffolds
Palladium-catalyzed carboamination reactions have proven to be a powerful method for synthesizing substituted pyrrolidines, and this compound is an effective coupling partner in these transformations. nih.gov These reactions create a C-N and a C-C bond in a single step, often with high stereoselectivity. For example, the reaction of N-Boc-pent-4-enylamines with aryl bromides, including this compound, yields 2-(arylmethyl)pyrrolidine derivatives. umich.edu The reaction of N-Boc-protected γ-aminoalkenes with methyl 2-bromobenzoate has been shown to produce highly functionalized pyrrolidines that are precursors to more complex systems like tetrahydropyrroloisoquinolinones. nih.gov
The compound's utility extends to the synthesis of isoxazolidine scaffolds. nih.gov In a palladium-catalyzed process, this compound was successfully reacted with a deuterated O-alkenylhydroxylamine carbamate (B1207046) to produce a 3-benzyl-substituted isoxazolidine derivative in a 7:1 diastereomeric ratio. umich.edu This demonstrates its role in constructing five-membered heterocycles containing a nitrogen-oxygen bond.
Table 1: Synthesis of Heterocyclic Scaffolds Using 2-Bromobenzoate Esters
| Starting Materials | Product Scaffold | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-bromobenzoate + N-Cbz-pent-4-enylamine | 2-Substituted Pyrrolidine | Pd-catalyzed Carboamination | 73% | nih.gov |
| This compound + N-Boc-pent-4-enylamine | (R)-(+)-tert-Butyl 2-(2-(tert-butoxycarbonyl)benzyl)pyrrolidine-1-carboxylate | Pd-catalyzed Carboamination | 64% | umich.edu |
| This compound + O-alkenylhydroxylamine | 3-Substituted Isoxazolidine | Pd-catalyzed Reaction | 39% | umich.edu |
Construction of Diverse Nitrogen-Containing Heterocycles
Beyond five-membered rings, precursors like this compound are essential for building other significant nitrogen-containing heterocyclic systems. A general and effective method has been developed for creating N-substituted 3,4-dihydroisoquinolin-1(2H)-ones using ethyl 2-bromobenzoates as starting materials. acs.orgnih.gov This multi-step sequence involves an initial cross-coupling reaction, followed by a base-mediated cyclization to form the lactam ring of the dihydroisoquinolinone core. nih.govacs.org This methodology has also been successfully extended to produce related structures like N-benzyl isoindolin-1-one. nih.govacs.org The 2-bromobenzoate unit is critical as it provides the electrophilic site for the initial C-C bond formation and the ester functionality that ultimately participates in the ring-closing amidation. The isoquinoline (B145761) alkaloid family includes a vast number of natural products with diverse biological activities. rsc.org
Intermediate for Pharmaceutical and Agrochemical Development
This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and new agrochemicals. digitalpress.blog Its bifunctional nature allows it to be incorporated into larger, more complex molecules through well-established synthetic transformations. The bromine atom provides a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most widely used reactions in pharmaceutical process chemistry for constructing biaryl structures. nih.gov These biaryl motifs are prevalent in many drugs.
The compound and its analogs are also used as precursors in the synthesis of specialty chemicals for the agrochemical industry, contributing to the development of new herbicides, insecticides, and fungicides. allgreenchems.com The stability and reactivity profile of tert-butyl bromobenzoates make them preferred intermediates for chemical manufacturers. digitalpress.blog
Table 2: Examples of Pharmaceutical/Agrochemical Precursors from Bromobenzoates
| Reactant 1 (Bromobenzoate) | Reactant 2 | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| tert-Butyl 4-bromobenzoate (B14158574) | Aryl Boronic Acid | Biaryl Compound | Suzuki-Miyaura Coupling | nih.gov |
| Methyl 4-bromobenzoate | (tert-butoxycarbonyl)proline | Pyrrolidine Derivative | Photoredox Catalysis | polimi.it |
| tert-Butyl 4-bromo-3-methylbenzoate | Aryl/Alkyl Amines | Pharmaceutical/Agrochemical Intermediate | Buchwald-Hartwig Coupling |
Ester Functionality as a Protecting Group in Grignard Chemistry
A significant challenge in organic synthesis is performing reactions on one part of a molecule without affecting a reactive functional group elsewhere in the structure. This is often solved by using a "protecting group" to temporarily mask the reactive site. masterorganicchemistry.com
In the context of this compound, the tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality during a Grignard reaction. orgsyn.org Grignard reagents are potent nucleophiles and strong bases that would readily react with an unprotected carboxylic acid. However, the bulky tert-butyl ester is sterically hindered and less reactive, allowing for a Grignard reagent to be formed at the C-Br position via a metal-halogen exchange (e.g., with isopropylmagnesium chloride) without significant self-reaction. orgsyn.orgbiorxiv.org This strategy enables the resulting aryl Grignard reagent to react with other electrophiles, constructing a new carbon-carbon bond at the 2-position of the benzoate (B1203000) ring while the ester remains intact. orgsyn.org This showcases a sophisticated application where one functional group enables a transformation at the other, highlighting the synthetic utility derived from the compound's specific structure.
Advanced Analytical Methodologies in Research on Tert Butyl 2 Bromobenzoate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about molecular structure and bonding. Different spectroscopic methods probe various aspects of a molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like tert-butyl 2-bromobenzoate (B1222928). slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the ¹H NMR spectrum of tert-butyl 2-bromobenzoate, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, due to the absence of adjacent protons to cause splitting. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns, appearing as multiplets. The chemical shifts and coupling constants of these aromatic protons are crucial for confirming the ortho-substitution pattern of the bromo and ester groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key signals include those for the carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the individual carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine atom and the ester functionality.
Table 1: Representative NMR Data for Tert-butyl Benzoate (B1203000) Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹³C | 163.6 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | 148.3 | Singlet | Aromatic Carbon (C-O) |
| ¹³C | 135.3, 133.9, 129.5, 127.0, 124.5 | Singlet | Aromatic Carbons (CH) |
| ¹³C | 82.7 | Singlet | Quaternary Carbon (C(CH₃)₃) |
| ¹³C | 28.2 | Singlet | Methyl Carbons (C(CH₃)₃) |
| ¹H | 8.30 | Doublet of triplets | Aromatic Proton |
| ¹H | 7.61 | Triplet | Aromatic Proton |
| ¹H | 1.62 | Singlet | tert-Butyl Protons |
Note: Data is for a related tert-butyl benzoate derivative and serves as a representative example. rsc.org Actual chemical shifts for this compound may vary slightly.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. docbrown.info
A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ester functionality, typically appearing in the range of 1710-1740 cm⁻¹. msu.edu The C-H stretching vibrations of the alkyl (tert-butyl) and aromatic groups are observed around 2860-3000 cm⁻¹. docbrown.infomsu.edu Additionally, C-H bending vibrations for the alkyl groups are typically seen at approximately 1370-1480 cm⁻¹. docbrown.info The stretching vibration of the C-Br bond gives rise to a characteristic absorption in the fingerprint region of the spectrum, generally between 750 and 500 cm⁻¹. docbrown.info
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique used to detect and characterize species with unpaired electrons, such as radicals. In the context of research involving this compound, EPR could be employed to study reaction mechanisms that proceed through radical intermediates. For instance, if this compound were involved in a reaction initiated by homolytic bond cleavage or a single-electron transfer process, EPR would be instrumental in identifying and characterizing the resulting radical species. nih.govrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity, separated by two mass units. docbrown.info This isotopic signature is a key identifier for bromine-containing compounds.
The fragmentation pattern provides further structural information. A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation, which would result in a prominent peak in the spectrum. docbrown.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental composition of a molecule. uva.nl For this compound (C₁₁H₁₃BrO₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental formula. This high level of precision is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ | nih.gov |
| Molecular Weight | 257.12 g/mol | nih.gov |
| Monoisotopic Mass | 256.00989 Da | nih.gov |
Data obtained from computational sources. nih.gov
Chromatographic Separations and Analysis
Chromatographic techniques are fundamental in the study and application of this compound, enabling the monitoring of reaction progress, assessment of product purity, and isolation of the target compound from complex mixtures. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and column chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for monitoring the synthesis and purification of this compound and its derivatives. researchgate.net It allows for precise qualitative and quantitative analysis, making it invaluable for determining the purity of a sample and tracking the consumption of reactants and formation of products over time. researchgate.netrsc.org
In synthetic procedures involving this compound, such as Suzuki-Miyaura coupling reactions or brominations, analytical HPLC is frequently used to confirm the completion of the reaction. nih.gov For instance, in the synthesis of tert-butyl 4'-methylbiphenyl-2-carboxylate, a reaction mixture containing this compound was heated until analytical HPLC analysis indicated the starting material was fully consumed. nih.gov Similarly, preparative HPLC can be employed for the purification of reaction products derived from this compound. biorxiv.org The separation principle relies on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with compounds eluting at characteristic retention times. researchgate.net Chiral HPLC, using a chiral stationary phase, is particularly useful for separating enantiomers and determining the enantiomeric excess of chiral derivatives. mdpi.com
| Parameter | Description |
|---|---|
| Column | Agilent Eclipse XDB C18, 4.6 x 150 mm, 5 µm biorxiv.org |
| Mobile Phase | A: Water with 2.5mM Ammonium Formate & 0.05% Formic Acid B: Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz |
| Gradient | A time-programmed gradient, for example, starting with low %B and increasing to 100% B over a set period, is common. lcms.cz |
| Flow Rate | Typically in the range of 0.35 mL/min to 1.0 mL/min. lcms.cz |
| Detector | UV detector monitoring at specific wavelengths (e.g., 220, 254, 280 nm) or Mass Spectrometer (LC/MS). rsc.org |
| Injection Volume | Typically 1 µL. lcms.cz |
Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tandem technique used for the analysis of volatile and semi-volatile compounds in reaction mixtures. etamu.edu It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.edu In the context of this compound research, GC/MS is essential for identifying the components of crude reaction mixtures, including the desired product, unreacted starting materials, and any byproducts formed during synthesis. researchgate.net
The process involves injecting a sample into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. etamu.edu This mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. nih.gov Advanced techniques like multi-stage mass spectrometry (GC/MSⁿ) can be used to differentiate between constitutional isomers, which may have nearly identical mass spectra under standard conditions, by analyzing their specific fragmentation patterns. researchgate.net
| Parameter | Description |
|---|---|
| GC System | Agilent 8890 GC or similar. lcms.cz |
| Column | Agilent DB-5Q, 30 m x 0.25 mm, 0.25 µm film or similar non-polar column. lcms.cz |
| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min). lcms.czetamu.edu |
| Inlet | Splitless injection mode with a temperature program (e.g., 65°C to 280°C). lcms.cz |
| Oven Program | A temperature ramp, e.g., 45°C hold for 2 min, then ramp at 12°C/min to 325°C. lcms.cz |
| MS Detector | Quadrupole or Time-of-Flight (Q-TOF). lcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV. lcms.cz |
| Mass Range | Typically 50-1000 m/z. lcms.cz |
Column Chromatography and Flash Chromatography for Purification
Column chromatography, and its more rapid variant, flash chromatography, are indispensable preparative techniques for the purification of this compound and its derivatives from crude reaction mixtures. orgsyn.orgwiley-vch.de These methods operate on the principle of adsorption chromatography, where components of a mixture are separated based on their differential adsorption to a solid stationary phase (typically silica (B1680970) gel) while being carried through the column by a liquid mobile phase (the eluent). beilstein-journals.org
Following a synthesis, the crude product is often a complex mixture. To isolate the desired compound, this mixture is loaded onto a column packed with silica gel. orgsyn.org An eluent, usually a mixture of non-polar and polar solvents, is then passed through the column. Compounds with lower polarity and weaker interactions with the silica gel travel down the column more quickly, while more polar compounds are retained longer. By systematically collecting fractions of the eluting solvent and analyzing them (often by Thin Layer Chromatography or HPLC), the pure compound can be isolated. wiley-vch.de Flash chromatography accelerates this process by applying pressure to the column, significantly reducing purification time. uva.nl
| Target Compound/Reaction | Chromatography Type | Solvent System (Eluent) | Reference |
|---|---|---|---|
| t-Butyl-3-bromo-5-formylbenzoate | Flash Column Chromatography | Not specified, but purified from an orange/brown oil. | orgsyn.org |
| 3-allyl-5-bromopyridine (from a Grignard reaction) | Flash Chromatography | CH₂Cl₂ (Dichloromethane) | wiley-vch.de |
| tert-butyl 2-iodobenzoate | Flash Chromatography | n-pentane/diethyl ether, 25:1 | wiley-vch.de |
| Derivatives of this compound | Flash Chromatography | Hexanes/Ethyl acetate (B1210297), 9:1 | epfl.ch |
| Methyl 2-amino-4-tert-butyl-6-bromobenzoate | Flash Column Chromatography | Hexane/Ethyl acetate, 5:1 | beilstein-journals.org |
Electrochemical Voltammetry for Understanding Redox Processes in Catalysis
Electrochemical methods, particularly cyclic voltammetry, provide significant insights into the redox processes that are central to many catalytic reactions involving aryl halides like this compound. These techniques are crucial for studying reaction mechanisms, especially in the rapidly growing field of electro-organic synthesis and photoredox catalysis. nih.govacs.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org For research involving this compound, this technique is invaluable for the unambiguous structural elucidation of its derivatives and the organometallic complexes it forms during catalytic reactions. wiley-vch.de While many organometallic compounds are crystalline solids, their sensitivity to air and moisture often requires careful handling using specialized techniques. libretexts.org
The structural information obtained from X-ray diffraction is crucial for understanding reaction mechanisms and structure-activity relationships. For example, the crystal structure of a palladium complex could reveal the coordination geometry around the metal center after oxidative addition of this compound, providing direct evidence for a proposed catalytic intermediate. In the development of inhibitors for enzymes like β-lactamases, solving the X-ray crystal structure of boronic acid derivatives (structurally related to some products of this compound) bound to the enzyme's active site reveals the specific interactions responsible for their inhibitory activity. nih.gov Although obtaining a crystal structure of this compound itself may be straightforward, the real power of the technique lies in its ability to characterize the novel, complex, and often air-sensitive products and intermediates that arise from its chemical transformations. ntu.edu.sg
Computational and Theoretical Studies on Tert Butyl 2 Bromobenzoate Reactivity
Density Functional Theory (DFT) Calculations for Mechanistic Pathways and Reactivity Prediction
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic and organometallic reactions. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out the most likely reaction pathways. mountainscholar.orgchinesechemsoc.org
For tert-butyl 2-bromobenzoate (B1222928), DFT calculations are instrumental in predicting its behavior in reactions such as cross-coupling. uva.nl Researchers can model the entire catalytic cycle, for instance, in a nickel-catalyzed C-N or C-O cross-coupling reaction. uni-regensburg.de The calculations would begin with the optimization of the ground state geometries of the reactants, including the nickel catalyst, a suitable ligand, a base, and tert-butyl 2-bromobenzoate itself. chemrxiv.org
The key steps in a hypothetical catalytic cycle that can be modeled using DFT include:
Oxidative Addition: The initial step where the C-Br bond of this compound adds to a low-valent metal center (e.g., Ni(0)). DFT is used to calculate the activation energy barrier for this step, which is often rate-determining. princeton.edu
Ligand Exchange/Coordination: The coordination of a nucleophile to the newly formed organometallic complex.
Reductive Elimination: The final bond-forming step that releases the product and regenerates the catalyst. DFT calculations can predict the feasibility and energy barrier of this step. researchgate.net
By comparing the free energies of different possible pathways, a complete energy profile can be constructed. chinesechemsoc.org This allows for the prediction of reaction outcomes, the rationalization of experimentally observed selectivity, and the design of more efficient catalytic systems. rsc.org For example, DFT could clarify why a particular ligand or base is more effective by showing how it lowers the energy of a critical transition state. chemrxiv.org
| Mechanistic Step | Information Gained from DFT | Hypothetical Example for this compound |
| Geometry Optimization | Provides the lowest energy structure of reactants, intermediates, and transition states. | The C-Br bond length and the dihedral angle of the ester group are determined. |
| Frequency Calculation | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provides zero-point vibrational energies. | Verifies the transition state for the oxidative addition to a nickel center. |
| Transition State Search | Locates the highest energy point along the reaction coordinate, defining the activation energy (ΔG‡). | Calculation of the energy barrier for the cleavage of the aryl-bromine bond. |
| Reaction Pathway Mapping | Connects reactants, transition states, and products to build a complete potential energy surface for the reaction. | Determines whether a reaction proceeds via a concerted or stepwise mechanism. |
Modeling of Single-Electron Transfer Mechanisms in Catalytic Cycles
Many modern catalytic reactions, particularly those involving photoredox catalysis, operate through single-electron transfer (SET) mechanisms. nih.gov These processes involve the transfer of a single electron to or from a molecule, generating radical intermediates. Modeling these pathways is more complex as it requires consideration of different electronic spin states and the redox potentials of the species involved.
In a dual catalytic system combining a photocatalyst with a nickel catalyst, this compound can undergo cross-coupling under exceptionally mild conditions. nih.gov The catalytic cycle, as modeled by computational methods, would typically involve the following events:
A photocatalyst (e.g., an iridium complex) absorbs light and enters an excited state. nih.gov
The excited photocatalyst can then engage in SET. It might oxidize a Ni(II) intermediate to a transient, highly reactive Ni(III) species. chinesechemsoc.org
Alternatively, the photocatalyst could reduce the aryl halide (this compound) to form a radical anion, which then fragments.
Computational models are used to assess the thermodynamic feasibility of these SET steps by comparing the redox potentials of the involved species. princeton.edu For example, the reduction potential of the excited photocatalyst must be sufficient to reduce the Ni(II)-aryl complex. nih.gov DFT and time-dependent DFT (TD-DFT) can be used to calculate these properties and to model the behavior of the resulting open-shell radical species. These calculations help to understand how the transfer of a single electron can dramatically alter the reactivity of the nickel center, facilitating otherwise difficult steps like reductive elimination. researchgate.net
| Modeled Process | Key Parameter | Relevance to this compound Reactivity |
| Photocatalyst Excitation | Excited-state energy and lifetime. | Determines the energy available for subsequent electron transfer steps. |
| Single-Electron Transfer | Redox potentials of catalyst and substrate. | Predicts whether electron transfer from the photocatalyst to the Ni-complex or substrate is thermodynamically favorable. nih.gov |
| Radical Intermediate Stability | Spin density distribution and energy. | Elucidates the structure and stability of the aryl radical or Ni(III) species formed after SET. |
| Catalytic Turnover | Energy barriers of steps involving radical species. | Assesses the kinetic viability of the proposed SET-based catalytic cycle. |
Analysis of Global Reactivity Parameters
For this compound, these parameters provide a quantitative measure of its chemical properties:
HOMO and LUMO Energies: The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Chemical Potential (μ): Calculated as μ ≈ (EHOMO + ELUMO) / 2. It measures the "escaping tendency" of electrons from the equilibrium system.
Chemical Hardness (η): Calculated as η ≈ (ELUMO - EHOMO) / 2. It represents the resistance to change in the electron distribution or resistance to charge transfer.
Global Electrophilicity (ω): Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
By calculating these values for this compound, one can compare its reactivity to other related substrates. For instance, comparing its electrophilicity index with that of other aryl bromides could predict its relative reactivity in nucleophilic aromatic substitution or cross-coupling reactions. These parameters are valuable for initial reactivity screening before undertaking more computationally expensive full-mechanism calculations.
| Parameter | Formula | Chemical Interpretation | Implication for this compound Reactivity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity in orbital-controlled reactions. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. | A more negative value indicates a better electron acceptor. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. | A lower hardness value ("soft" molecule) indicates higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons. | A higher value indicates stronger electrophilic character, favoring reactions with nucleophiles. |
Emerging Research Directions and Future Perspectives
Development of Greener and More Sustainable Synthetic Protocols
A significant trend in modern chemistry is the development of environmentally friendly synthetic methods. For tert-butyl 2-bromobenzoate (B1222928), this includes the exploration of metal-free synthesis routes to reduce reliance on potentially toxic and expensive transition metal catalysts. google.com
One such approach involves the use of (Boc)2O as a tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This method is particularly advantageous for sensitive drug molecules and late-stage functionalization due to its neutral reaction environment. rsc.org Another innovative, metal-free method synthesizes tert-butyl esters from nitrile compounds and tert-butyl hydroperoxide, offering high selectivity and yield with readily available starting materials. google.com
Research is also directed towards using greener solvents. For instance, the direct C-tert-butoxycarbonylation of organolithiums has been optimized in 2-MeTHF, a more environmentally friendly solvent, using a flow process that avoids cryogenic conditions. researchgate.net
Integration with Continuous Flow Chemistry for Scalable Processes
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved control over reaction parameters, enhanced safety, and easier scalability. rsc.org The integration of flow chemistry in reactions involving tert-butyl 2-bromobenzoate is a key area of development.
Flow-based systems allow for precise regulation of mixing, temperature, and residence time, which is crucial for optimizing reactions. rsc.orgrsc.org For example, a telescoped flow process starting with the lithiation of aryl bromides, followed by borylation and a subsequent Suzuki coupling, has been shown to produce complex molecules with high yields in very short reaction times. acs.org This approach has been successfully applied to the synthesis of precursors for pharmaceuticals. acs.org
The use of packed-bed reactors with immobilized catalysts in flow systems is another promising strategy. This allows for the efficient use and recovery of catalysts, further enhancing the sustainability and cost-effectiveness of the process. acs.org The development of modular flow designs also allows for greater flexibility and optimization of multi-step syntheses. tue.nl
Expanding the Scope of Functional Group Tolerance and Substrate Diversity in Catalytic Reactions
Researchers are continuously working to broaden the range of functional groups and substrates that are compatible with reactions involving this compound. This is crucial for its application in the synthesis of complex and diverse molecular architectures.
Recent advancements in dual photoredox/nickel catalysis have demonstrated excellent functional group tolerance. rsc.org These systems can accommodate a wide variety of substituents on the aryl halide, including electron-withdrawing and electron-donating groups, as well as various heterocyclic structures. rsc.org For instance, a dual catalytic system featuring a nickel catalyst, a cobalt co-catalyst, and a mild reductant has shown remarkable versatility in coupling a broad range of aryl bromides with alkyl halides. semanticscholar.org
Despite these advances, some limitations remain. For example, in certain palladium-catalyzed reactions, while a broad range of aryl bromides are suitable coupling partners, the reaction with this compound can sometimes result in lower yields due to competing side reactions like Heck arylation. nih.gov Similarly, some catalytic systems may not be compatible with all substrates; for instance, a dual photoredox nickel-catalyzed silylation of aryl bromides was unsuccessful with methyl 2-bromobenzoate. rsc.org
Advanced Strategies for Stereocontrol and Diastereoselectivity in Complex Transformations
Achieving high levels of stereocontrol is a major goal in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. Research involving this compound is actively exploring new strategies to control stereochemistry in complex reactions.
Palladium-catalyzed carboamination reactions have been a focus of such efforts. In these reactions, the conformation of the hydroxylamine (B1172632) substrate has been shown to significantly influence the diastereoselectivity of the resulting isoxazolidine (B1194047) products. nih.gov While high diastereoselectivity is often achieved, the reaction of this compound has in some cases yielded lower diastereoselectivity compared to other aryl bromides. nih.gov
Deuterium labeling experiments have been employed to elucidate the reaction mechanisms and the origin of stereocontrol, confirming that these transformations often proceed via a syn-addition of the aryl group and the heteroatom across the double bond. nih.gov The development of new chiral ligands and catalytic systems continues to be a priority for improving stereocontrol in these and other transformations involving this compound.
Exploration of Novel Catalytic Systems and Synergistic Approaches
The discovery and development of novel catalytic systems are at the forefront of expanding the synthetic utility of this compound. Synergistic catalysis, which combines two or more catalytic cycles to achieve a transformation not possible with a single catalyst, is a particularly promising area.
Dual catalytic systems, such as the combination of photoredox catalysis with nickel catalysis, have emerged as powerful tools for a variety of cross-coupling reactions. rsc.orgchemrxiv.orgresearchgate.net These systems can enable the coupling of aryl halides with a wide range of partners under mild conditions. semanticscholar.org For instance, a system combining a nickel catalyst with a cobalt co-catalyst and a mild reductant has proven to be highly versatile. semanticscholar.orgchemrxiv.org
Another innovative approach is the use of tert-butylamine (B42293) as a bifunctional additive in nickel-photoredox catalysis, where it acts as both a base and a ligand. acs.org This simplifies the reaction setup and has been successfully applied to a variety of C–O and C–N bond-forming reactions. acs.org The exploration of synergistic catalysis is expected to continue to yield new and powerful methods for the functionalization of this compound and related compounds.
Q & A
Q. How can this compound be utilized in mechanistic studies of C–H activation?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) : Compare for deuterated vs. non-deuterated substrates to distinguish concerted metalation-deprotonation (CMD) pathways.
- In Situ Monitoring : Use IR spectroscopy or XAS to observe Pd intermediate formation during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
